molecular formula C10H14O2 B029529 rac-1-(4'-Methoxyphenyl)propanol-d2 CAS No. 91889-40-6

rac-1-(4'-Methoxyphenyl)propanol-d2

Cat. No.: B029529
CAS No.: 91889-40-6
M. Wt: 168.23 g/mol
InChI Key: RELLLNVFFUWXHI-SMZGMGDZSA-N
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Description

Dromostanolone propionate, also known as drostanolone propionate, is a synthetic androgen and anabolic steroid. It was first described in 1959 and introduced for medical use in 1961. This compound is a derivative of dihydrotestosterone (DHT) and is known for its moderate anabolic effects and weak androgenic effects. It was primarily used to treat breast cancer in women but is no longer marketed for this purpose. It is also used to improve physique and performance .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dromostanolone propionate is synthesized from dihydrotestosterone (DHT) by introducing a methyl group at the C2α position and esterifying the 17β-hydroxyl group with propionic acid. The reaction typically involves the use of reagents such as methyl iodide and propionic anhydride under controlled conditions .

Industrial Production Methods

Industrial production of dromostanolone propionate involves large-scale synthesis using similar chemical reactions as described above. The process includes the purification of the final product through recrystallization and chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Dromostanolone propionate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dromostanolone propionate has several scientific research applications, including:

Mechanism of Action

Dromostanolone propionate exerts its effects by binding to androgen receptors in target tissues. This binding activates a cascade of genetic changes, including increased protein synthesis (anabolism) and decreased amino acid degradation (catabolism). The compound also inhibits the activity of prolactin and estrogen receptors, contributing to its antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dromostanolone propionate is unique due to its moderate anabolic effects and weak androgenic effects, making it suitable for use in women. It also has no estrogenic effects, which reduces the risk of side effects such as gynecomastia .

Properties

IUPAC Name

2,2-dideuterio-1-(4-methoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10-11H,3H2,1-2H3/i3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELLLNVFFUWXHI-SMZGMGDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)C(C1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20513041
Record name 1-(4-Methoxyphenyl)(2,2-~2~H_2_)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91889-40-6
Record name Benzenemethanol, α-(ethyl-1,1-d2)-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91889-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxyphenyl)(2,2-~2~H_2_)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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